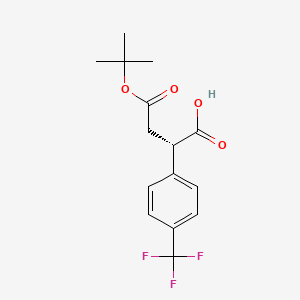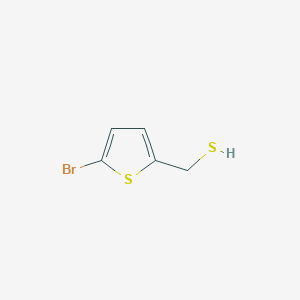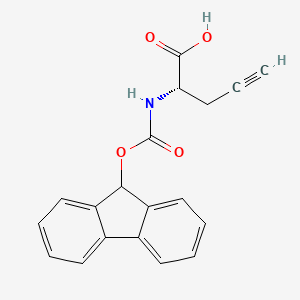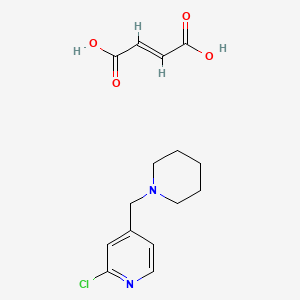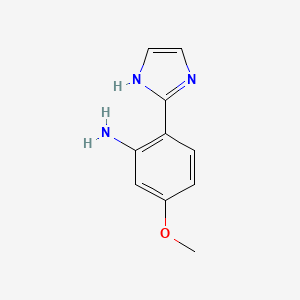![molecular formula C17H20BFO2 B15243486 (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B15243486.png)
(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid: is an organic compound with the chemical formula C17H20BFO2 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a biphenyl structure substituted with a fluoro and a pentyl group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid typically involves the reaction of appropriate starting materials such as fluoroalkanes and triphenylphosphine with boronic acid derivatives. The reaction conditions often include the use of solvents like methanol, ethanol, or dichloromethane, and the process is carried out under controlled temperatures to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The compound is usually stored at low temperatures (2-8°C) to maintain its stability .
化学反应分析
Types of Reactions: (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: It can be reduced to form borane derivatives.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Boronic esters.
Reduction: Borane derivatives.
Substitution: Various biphenyl derivatives depending on the coupling partner.
科学研究应用
Chemistry: (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols .
Industry: The compound is used in the production of materials for organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). Its role in forming stable carbon-carbon bonds makes it valuable in the development of advanced materials .
作用机制
The mechanism of action of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex. The boronic acid reacts with a palladium catalyst, leading to the formation of a palladium-boron complex. This complex undergoes transmetalation, where the organic group from the boronic acid is transferred to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .
相似化合物的比较
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Pentylphenylboronic acid
Comparison: (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions compared to simpler boronic acids like phenylboronic acid. The presence of both fluoro and pentyl groups can influence the reactivity and selectivity of the compound in various synthetic applications .
属性
分子式 |
C17H20BFO2 |
|---|---|
分子量 |
286.2 g/mol |
IUPAC 名称 |
[2-fluoro-6-(4-pentylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C17H20BFO2/c1-2-3-4-6-13-9-11-14(12-10-13)15-7-5-8-16(19)17(15)18(20)21/h5,7-12,20-21H,2-4,6H2,1H3 |
InChI 键 |
QQPPLQUWJGIENF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC=C1F)C2=CC=C(C=C2)CCCCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


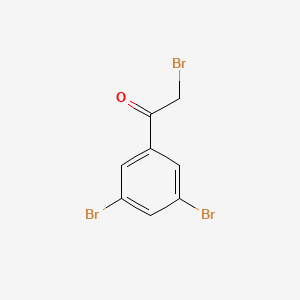
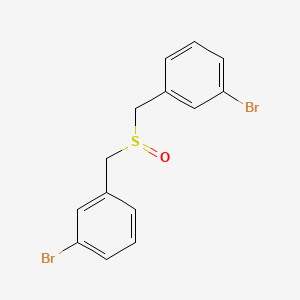
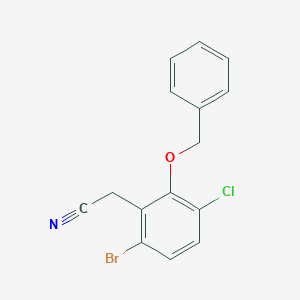
![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol dihydrochloride](/img/structure/B15243428.png)
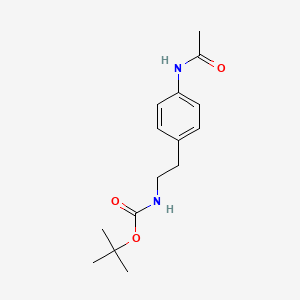
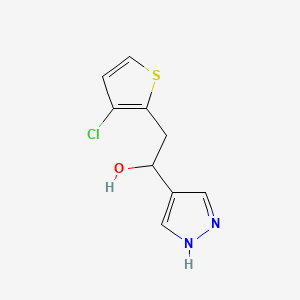
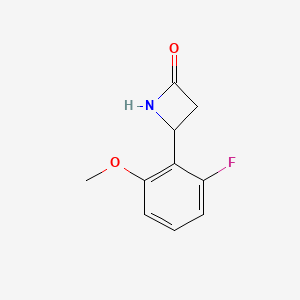
![2-{[(3-Methylbutan-2-yl)amino]methyl}phenol](/img/structure/B15243450.png)
![(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL](/img/structure/B15243451.png)
